Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate
Description
Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate is a synthetic aromatic ester characterized by a benzoate core substituted with a hexyloxy chain bearing a 3-chlorophenoxy moiety. Its structure features:
- Benzoate ester group: Enhances stability and modulates solubility.
- Hexyloxy chain: Provides flexibility and influences lipophilicity.
- 3-Chlorophenoxy substituent: Introduces steric and electronic effects due to the chlorine atom’s electronegativity and aromatic ring orientation.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., phenolic ethers, halogenated esters) are frequently explored in drug discovery and polymer chemistry .
Properties
CAS No. |
915385-15-8 |
|---|---|
Molecular Formula |
C21H25ClO4 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
ethyl 4-[2-(3-chlorophenoxy)hexoxy]benzoate |
InChI |
InChI=1S/C21H25ClO4/c1-3-5-8-20(26-19-9-6-7-17(22)14-19)15-25-18-12-10-16(11-13-18)21(23)24-4-2/h6-7,9-14,20H,3-5,8,15H2,1-2H3 |
InChI Key |
GXDXLTNCIOKBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The chlorophenoxyhexyl group is introduced through a nucleophilic substitution reaction, where 3-chlorophenol reacts with 1-bromohexane to form 3-chlorophenoxyhexane. This intermediate is then reacted with the esterified benzoic acid derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenoxy group may play a crucial role in its binding affinity and specificity. The hexyl chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 4-(3-Chloropyrazin-2-yloxy)benzoate ()
- Key Differences: Aromatic System: Replaces the benzene ring in the 3-chlorophenoxy group with a pyrazine heterocycle. Synthesis: Likely involves nucleophilic aromatic substitution (e.g., coupling chloropyrazine with ethyl 4-hydroxybenzoate), contrasting with the Williamson ether synthesis used for the target compound’s hexyloxy linkage .
4-(Benzyloxy)-3-phenethoxybenzaldehyde ()
- Key Differences: Functional Groups: Features a benzaldehyde core instead of a benzoate ester, with benzyloxy and phenethoxy substituents. Chain Length: Shorter phenethyl vs. hexyl chain in the target compound, reducing lipophilicity (predicted logP ~3.5 vs. ~6.5). Synthetic Route: Utilizes Cs₂CO₃-mediated alkylation of phenolic hydroxyl groups, whereas the target compound’s synthesis may require epoxide ring-opening or multi-step etherification .
Ethyl 4-(3-Chloro-4-fluorophenoxy)butanoate ()
- Chain Length: Butanoate ester (C4) vs. hexyloxy (C6) in the target compound, affecting solubility and diffusion rates.
Physicochemical Properties
| Property | Ethyl 4-{[2-(3-Chlorophenoxy)hexyl]oxy}benzoate | Ethyl 4-(3-Chloropyrazin-2-yloxy)benzoate | 4-(Benzyloxy)-3-phenethoxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | ~380 g/mol | ~307 g/mol | ~360 g/mol |
| Predicted logP | ~6.5 (highly lipophilic) | ~3.8 (moderate lipophilicity) | ~4.2 |
| Aromatic System | Benzene + 3-chlorophenoxy | Pyrazine + 3-chlorophenoxy | Benzene + benzyloxy/phenethoxy |
| Key Functional Groups | Ester, ether, chloroarene | Ester, heterocyclic ether | Aldehyde, ether |
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